molecular formula C15H19N B14244727 8-Methyl-3-(2-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 185099-65-4

8-Methyl-3-(2-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B14244727
CAS No.: 185099-65-4
M. Wt: 213.32 g/mol
InChI Key: JLYWUZIKGCYHSH-UHFFFAOYSA-N
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Description

8-Methyl-3-(2-methylphenyl)-8-azabicyclo[321]oct-2-ene is a bicyclic compound that features a unique azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3-(2-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves the intramolecular cyclization of appropriate precursors. One common method involves the reaction of 1,2,3,6-tetrahydropyridines with trifluoromethanesulfonic acid, leading to the formation of the desired bicyclic structure . The reaction is carried out at room temperature for 24 hours, monitored by thin-layer chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3-(2-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the bicyclic structure.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-Methyl-3-(2-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a precursor for drug development.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Methyl-3-(2-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, making it a compound of interest in drug discovery.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-3-(2-methylphenyl)-8-azabicyclo[321]oct-2-ene is unique due to its specific substitution pattern and the presence of the azabicyclo structure

Properties

CAS No.

185099-65-4

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

8-methyl-3-(2-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene

InChI

InChI=1S/C15H19N/c1-11-5-3-4-6-15(11)12-9-13-7-8-14(10-12)16(13)2/h3-6,9,13-14H,7-8,10H2,1-2H3

InChI Key

JLYWUZIKGCYHSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC3CCC(C2)N3C

Origin of Product

United States

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